molecular formula C18H23NO2 B2740896 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one CAS No. 844826-44-4

4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Cat. No. B2740896
M. Wt: 285.387
InChI Key: GYQYYSLJMFFRTC-UHFFFAOYSA-N
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Description

“{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.37 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Physical And Chemical Properties Analysis

“{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” is a liquid at room temperature .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of a compound closely related to 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one, namely 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been studied, highlighting the significance of intramolecular hydrogen bonding in 4-hydroxycoumarins (Manolov, Ströbele, & Meyer, 2008).

Synthetic Derivatives and Biological Activity

  • Synthetic derivatives of flavonoids, which include compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one, demonstrate promising antioxidant and cytotoxic activity. These derivatives and their metal complexes have been studied for potential applications in cancer treatment and as antimicrobial agents (Shatokhin et al., 2021).

Heterocyclization and Chemical Synthesis

  • Research has explored the synthesis and heterocyclization of compounds related to 4-((3,5-dimethylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one, demonstrating the potential for creating diverse chemical structures with varying biological activities (Kostritskiy et al., 2020).

Safety And Hazards

The safety information for “{4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine” includes several hazard statements, such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), and P270 (Do not eat, drink or smoke when using this product) .

properties

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-4-5-16-15(8-18(20)21-17(16)7-12)11-19-9-13(2)6-14(3)10-19/h4-5,7-8,13-14H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYYSLJMFFRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322886
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one

CAS RN

844826-44-4
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Saxena, M Sharma, N Sharma… - Journal of …, 2019 - search.proquest.com
[...] an online tool named PreADMET was introduced to give a quick response for the prediction of drug.[...] 10 nanosecond MD run was applied with a leap-frog integrator of a step size …
Number of citations: 0 search.proquest.com

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